molecular formula C9H6Cl2O B1592161 6,7-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 68755-30-6

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1592161
CAS No.: 68755-30-6
M. Wt: 201.05 g/mol
InChI Key: UKDWMOMUOSRZSU-UHFFFAOYSA-N
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Description

“6,7-Dichloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Cl2O . It is used in laboratory chemicals .

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Sugihara, Sugimura, and Murata (1983) focused on synthesizing derivatives of 6,7-Dichloro-2,3-dihydro-1H-inden-1-one, specifically 3a,8a-Dihydrocyclopent[a]inden-3(8H)-one. This compound was created through a ketone transposition followed by the introduction of a double bond, and its photochemical behavior was also examined (Sugihara, Sugimura, & Murata, 1983).

  • Catalytic Applications : Maiti, Sridharan, and Menéndez (2010) conducted research on the application of indium trichloride as a catalyst in a four-component reaction involving aliphatic amines, β-ketoesters, α,β-unsaturated aldehydes, and ethanol. This study is relevant to the synthesis of this compound derivatives (Maiti, Sridharan, & Menéndez, 2010).

  • Environmental Chemistry : Mulholland, Akki, Yang, and Ryu (2001) explored the temperature dependence of dichlorodibenzo-p-dioxin and dichlorodibenzofuran isomers, which are structurally related to this compound. Their findings contribute to understanding the formation and environmental impact of such compounds (Mulholland, Akki, Yang, & Ryu, 2001).

  • Molecular Dynamics and Spectroscopy : Dreier, Bergander, Wegelius, Fröhlich, and Erker (2001) investigated the structural and dynamic features of bis[2-(2-furyl)indenyl]zirconium derivatives. This research provides insight into the dynamic behaviors of compounds structurally related to this compound (Dreier, Bergander, Wegelius, Fröhlich, & Erker, 2001).

  • Materials Science and Spin-Crossover Complexes : Naggert, Rudnik, Kipgen, Bernien, Nickel, Arruda, Kuch, Näther, and Tuczek (2015) explored spin-crossover complexes containing 4,7-dichloro-1,10-phenanthroline, a compound structurally similar to this compound. Their study on these complexes' physicochemical properties in crystalline bulk and thin films contributes to the understanding of materials with potential electronic applications (Naggert et al., 2015).

  • Molecular Structure and Cytotoxic Studies : Satheeshkumar, Shankar, Kaminsky, Kalaiselvi, Padma, and Rajendra Prasad (2016) conducted a theoretical and experimental investigation on the molecular structure of 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, a compound similar to this compound, with a focus on its cytotoxic properties. This research is indicative of the potential biological activities of related compounds (Satheeshkumar et al., 2016).

  • Pharmaceutical Applications : The study by Zhu, Kumar, and Banker (2001) examined oxidized cellulose as a carrier for amine drugs, representing the potential pharmaceutical applications of related compounds. Though not directly studying this compound, this research provides insights into the broader context of drug delivery systems (Zhu, Kumar, & Banker, 2001).

Safety and Hazards

The safety data sheet for a related compound, “1H-Inden-1-one, 2,3-dihydro-”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, and precautions should be taken to avoid ingestion and inhalation .

Properties

IUPAC Name

6,7-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDWMOMUOSRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621203
Record name 6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68755-30-6
Record name 6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (5.73 mL, ˜79 mmol) and 2,3-dichloro-benzoic acid (commercially available from Aldrich) (10.0 g, 52.4 mmol) in benzene was heated to reflux until no more gas evolution was observed. After cooling to rt the mixture was concentrated. The concentrate was diluted with dichloroethane and added to AlCl3 (7.0 g, ˜53 mmol) in dichloroethane at 10–20° C. Ethylene was bubbled through the mixture for 4 h. The mixture was stirred overnight and quenched with 4 N HCl. The resulting layers were separated and the aqueous layer was extracted with Et2O (3×250 mL). The combined organic extracts were washed with H2O (3×150 mL), saturated NaHCO3 (3×150 mL), brine (1×150 mL), dried over MgSO4 and concentrated. The concentrate was added to a slurry of AlCl3 (9.0 g) and NaCl (2.4 g) at 130° C. The resulting mixture was stirred at 180° C. for 2 hours after which it was cooled to room temperature and quenched with ice followed by concentrated HCl. The mixture was extracted with CH2Cl2 (3×500 mL) and the combined organic extracts were concentrated and purified by column chromatography using 20% EtOAc:hexane eluant to give 6.8 g (80%) of 6,7-dichloro-1-indanone. Use of 6,7-dichloro-indan-1-one in Method NINETEEN produced 4-(4,5-dichloro-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 153).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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